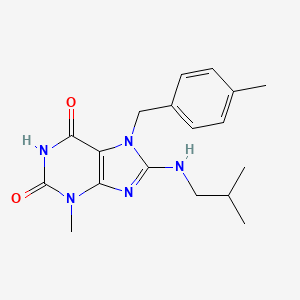
8-(isobutylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(isobutylamino)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). The compound has been widely studied for its biochemical and physiological effects, as well as its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Purine derivatives, including the subject of interest, are synthesized through various chemical processes, contributing to the understanding of their structural and spectroscopic properties. For instance, studies have reported the synthesis and structural analysis of 6-benzylaminopurine derivatives, highlighting the significance of extensive spectroscopic analysis including 1D and 2D NMR data for determining their structures (Čajan & Trávníček, 2011). This foundational work aids in the exploration of new compounds with potential biological or therapeutic applications.
Biological Activity
Several purine derivatives exhibit biological activities, such as weak cytotoxicity towards human cancer cell lines, indicating their potential as therapeutic agents (Qi, Zhang, & Huang, 2008). Moreover, the synthesis and antirhinovirus activity of 8-substituted analogues of related compounds demonstrate their potential in antiviral research, with specific analogues showing significant activity against rhinovirus type 1B (Kelley, Linn, & Selway, 1991).
Potential Therapeutic Uses
The exploration of purine derivatives extends to their potential therapeutic uses, including their role as cytokinin receptor antagonists in plant biology, which could inform agricultural practices and plant growth regulation (Nisler et al., 2010). Additionally, the identification of potent dipeptidyl peptidase IV (DPP-IV) inhibitors among these derivatives showcases their relevance in the development of new treatments for diseases such as diabetes (Mo et al., 2015).
Propiedades
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-11(2)9-19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-7-5-12(3)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,19,20)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKPSBXSYHXQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

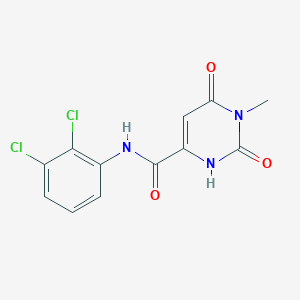
![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)
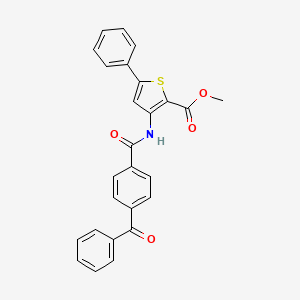
![1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2826101.png)
![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)
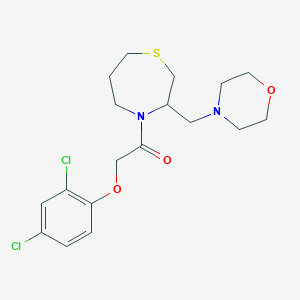
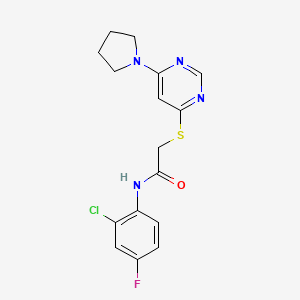
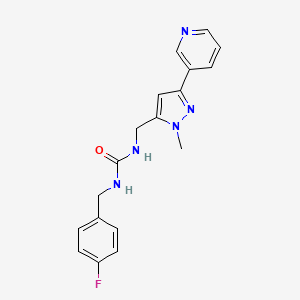
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)
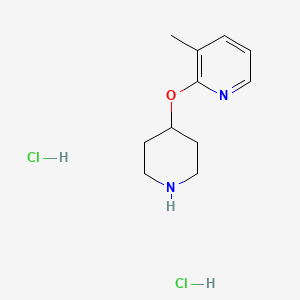
![Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2826114.png)
![3-Benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2826115.png)